N-(4-methylbenzyl)-N'-(2-methylphenyl)thiourea
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Overview
Description
N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features a 4-methylbenzyl group and a 2-methylphenyl group attached to the nitrogen atoms, making it a substituted thiourea.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea typically involves the reaction of 4-methylbenzylamine with 2-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-methylbenzylamine+2-methylphenyl isothiocyanate→N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea
Industrial Production Methods: In an industrial setting, the production of N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric mechanisms.
Comparison with Similar Compounds
- N-(4-methylbenzyl)-N’-(phenyl)thiourea
- N-(benzyl)-N’-(2-methylphenyl)thiourea
- N-(4-methylphenyl)-N’-(2-methylphenyl)thiourea
Comparison: N-(4-methylbenzyl)-N’-(2-methylphenyl)thiourea is unique due to the presence of both 4-methylbenzyl and 2-methylphenyl groups. This combination of substituents can influence its chemical reactivity, binding affinity, and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it distinct in its applications and effects.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-methylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-7-9-14(10-8-12)11-17-16(19)18-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQWHFFISGNNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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